N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the tetrazole derivative with phenoxyacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can lead to the formation of reduced phenoxyacetamide derivatives .
Scientific Research Applications
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring and phenoxyacetamide moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHOXYPHENYL)-2-(1-NAPHTHYLOXY)ACETAMIDE: Shares the ethoxyphenyl group but differs in the acetamide moiety.
N’-(1-(4-ETHOXYPHENYL)ETHYLIDENE)-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Contains a similar ethoxyphenyl group but has a different core structure.
Uniqueness
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-2-PHENOXYACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19N5O3/c1-2-25-16-10-8-14(9-11-16)23-17(20-21-22-23)12-19-18(24)13-26-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,24) |
InChI Key |
KHVNKWFVUQBQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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